Cas no 946276-94-4 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide)

N-{1-(3,4-ジフルオロフェニル)-1H-1,2,3,4-テトラゾール-5-イルメチル}-2-(4-エトキシフェニル)アセトアミドは、高度に特異的な構造を有する有機化合物です。この化合物は、3,4-ジフルオロフェニル基と1,2,3,4-テトラゾール環を組み合わせたユニークな骨格を持ち、さらに4-エトキシフェニルアセトアミド部位が結合しています。その分子設計により、優れた生体利用能と標的選択性が期待されます。特に、医薬品中間体としての応用可能性が注目されており、創薬研究におけるリード化合物候補としての価値が高いです。フッ素原子の導入により代謝安定性が向上し、エトキシ基の存在が溶解性の最適化に寄与する点が特徴的です。

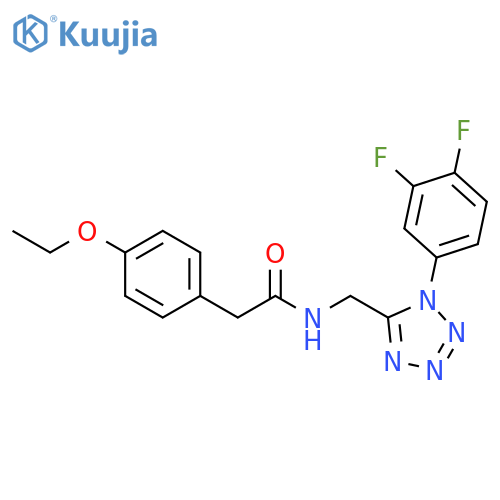

946276-94-4 structure

商品名:N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide

N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenyl)acetamide

- 946276-94-4

- F2070-1231

- N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide

- AKOS005001453

- N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide

- N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide

-

- インチ: 1S/C18H17F2N5O2/c1-2-27-14-6-3-12(4-7-14)9-18(26)21-11-17-22-23-24-25(17)13-5-8-15(19)16(20)10-13/h3-8,10H,2,9,11H2,1H3,(H,21,26)

- InChIKey: GRDPXUMMQOKUCR-UHFFFAOYSA-N

- ほほえんだ: C(NCC1N(C2=CC=C(F)C(F)=C2)N=NN=1)(=O)CC1=CC=C(OCC)C=C1

計算された属性

- せいみつぶんしりょう: 373.13503113g/mol

- どういたいしつりょう: 373.13503113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 479

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2070-1231-20μmol |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |

946276-94-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2070-1231-20mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |

946276-94-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2070-1231-5μmol |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |

946276-94-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2070-1231-3mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |

946276-94-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2070-1231-4mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |

946276-94-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2070-1231-25mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |

946276-94-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2070-1231-10mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |

946276-94-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2070-1231-1mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |

946276-94-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2070-1231-30mg |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |

946276-94-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2070-1231-10μmol |

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide |

946276-94-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

946276-94-4 (N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量